3-Aminoindolin-2-one
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Overview
Description
3-Aminoindolin-2-one is a heterocyclic compound that belongs to the indolinone family It is characterized by an indole ring system with an amino group at the 3-position and a carbonyl group at the 2-position
Mechanism of Action
Target of Action
It’s known that indolin-2-one derivatives have demonstrated diverse pharmacological properties , suggesting that they may interact with multiple targets.
Mode of Action
It’s known that the compound undergoes irreversible oxidation and reduction processes . The final products of these processes are proposed to be 3-aminoindolin-2-one and thiourea moieties .
Biochemical Pathways
The compound is known to be involved in electrochemical processes . The generation of isatin and thiourea moieties as the final oxidation products was proposed .
Pharmacokinetics
The compound is synthesized through a hydrogenation reduction process , which could potentially influence its bioavailability.
Result of Action
It’s known that the compound undergoes irreversible oxidation and reduction processes , which could potentially lead to various molecular and cellular changes.
Action Environment
The synthesis of the compound involves a hydrogenation reduction process , which could potentially be influenced by environmental conditions.
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 3-Aminoindolin-2-one has been observed to undergo irreversible oxidation and reduction processes . The final products of these processes are proposed to be this compound and thiourea moieties . This suggests that this compound can interact with various enzymes and proteins during these processes .
Cellular Effects
This compound and its derivatives have shown potential anti-inflammatory activity in cellular processes . They have been observed to inhibit nitric oxide production related to inflammation, suppress the production of TNF-α and IL-6 in a concentration-dependent manner, and affect mRNA expression . This indicates that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It has been proposed that this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Its irreversible oxidation and reduction processes suggest potential changes in its effects over time .
Metabolic Pathways
Its involvement in oxidation and reduction processes suggests it may interact with certain enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminoindolin-2-one typically involves the reduction of 3-(hydroxyimino)indolin-2-one, which is prepared by the reaction of isatin with hydroxylamine hydrochloride. The reduction is commonly carried out using palladium on carbon (Pd/C) as a catalyst under hydrogenation conditions. This method yields this compound with a high yield of approximately 82.8% .
Industrial Production Methods
For industrial-scale production, the same synthetic route is often employed due to its efficiency and cost-effectiveness. The use of palladium-catalyzed hydrogenation ensures high yield and purity, making it suitable for large-scale synthesis. The process is also environmentally friendly, generating minimal waste.
Chemical Reactions Analysis
Types of Reactions
3-Aminoindolin-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-nitroindolin-2-one.
Reduction: It can be reduced to form 3-hydroxyindolin-2-one.
Substitution: It can undergo nucleophilic substitution reactions at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: 3-Nitroindolin-2-one
Reduction: 3-Hydroxyindolin-2-one
Substitution: Various substituted indolin-2-one derivatives
Scientific Research Applications
3-Aminoindolin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: It has potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxyindolin-2-one
- 3-Nitroindolin-2-one
- 3-Substituted-indolin-2-one derivatives
Uniqueness
3-Aminoindolin-2-one is unique due to its amino group at the 3-position, which imparts distinct chemical reactivity and biological activity. This makes it a valuable scaffold for the development of novel therapeutic agents, particularly in the field of oncology.
Properties
IUPAC Name |
3-amino-1,3-dihydroindol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-7-5-3-1-2-4-6(5)10-8(7)11/h1-4,7H,9H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOURBIFKJIEMRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117069-75-7 |
Source
|
Record name | 3-Amino-1,3-dihydro-2H-indol-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the potential applications of 3-Aminoindolin-2-one derivatives in organic synthesis?
A1: 3-Aminoindolin-2-ones serve as valuable building blocks in organic synthesis. For instance, they readily participate in cascade reactions with enones or enals, leading to the formation of 3′,4′-dihydrospiro[pyrrol-3,2′-oxindoles]. [, ] This reaction proceeds through a Michael addition followed by cyclization, offering an efficient route to these spirocyclic compounds.
Q2: How can the structure of this compound be modified for potential biological activity?
A2: Research demonstrates that the 3-position of this compound can be functionalized with various groups like benzyloxyaminyl. [] This modification is achievable through reactions involving specifically designed O-benzyloxime ether substituted amidocyclohexadienes. This suggests that structural changes at the 3-position can influence the reactivity and potentially lead to derivatives with interesting biological properties.
Q3: What analytical techniques are employed to study reactions involving this compound?
A3: Researchers utilize a combination of techniques to study reactions involving this compound and its derivatives. Electron Paramagnetic Resonance (EPR) spectroscopy is used to observe reaction intermediates, providing insight into the reaction mechanism. [] Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) is employed to analyze the final products and identify their structures. [] These techniques provide complementary information about the reaction progress and product formation.
Q4: What are the challenges associated with synthesizing this compound derivatives containing specific functional groups?
A4: Synthesizing this compound derivatives with specific functional groups, such as O-trityloxime ethers, presents challenges. [] While the initial cyclization to form the desired alkoxylaminyl radical can occur, it is often followed by rapid beta-scission. This leads to the release of stable radicals like trityl and formation of byproducts like 3-nitrosoindolin-2-one derivatives. Therefore, controlling the reactivity and stability of intermediates is crucial for successful synthesis.
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